4-((2,5-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,5-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H22N2O6 and its molecular weight is 326.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure
Vibrational Spectroscopy Applications : The study of chloramphenicol derivatives using vibrational spectroscopy (Raman and infrared) and DFT calculations revealed insights into the structural and interaction dynamics of these compounds. Such analyses help understand the molecular vibrations, stability, and hydrogen bonding patterns, which are crucial for designing drugs and materials with specific properties (Fernandes et al., 2017).
Molecular Structure and Hyperpolarizability : The analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provided insights into its molecular structure, vibrational wavenumbers, and hyperpolarizability, showcasing its potential in nonlinear optical materials due to its significant first hyperpolarizability and infrared intensities (Raju et al., 2015).
Synthetic Techniques and Solid-Phase Synthesis
- Solid-Phase Peptide Synthesis : Novel methods for solid-phase synthesis of protected peptide segments using hydroxamic acid derivatives demonstrate the versatility of these compounds in peptide synthesis. The development of new handles and linkers facilitates the synthesis of otherwise challenging peptide sequences, which can have implications for drug development and biomaterials research (Albericio & Bárány, 1991).
Molecular Docking and Biological Studies
- Molecular Docking and Biological Activities : Comparative studies on butanoic acid derivatives through spectroscopic, structural, electronic, and optical analyses alongside molecular docking reveal their potential inhibition of Placenta growth factor (PIGF-1), indicating potential pharmacological importance. Such research highlights the role of these compounds in the development of new therapeutic agents (Vanasundari et al., 2018).
Fluorescent Probes for Bioimaging
- Development of Fluorescent Probes : The synthesis of a novel fluorescent probe for β-amyloids demonstrates the utility of 4-oxobutanoic acid derivatives in creating sensitive tools for bioimaging. This particular probe exhibits high binding affinities toward Aβ(1–40) aggregates, providing a powerful tool for Alzheimer’s disease diagnosis and research (Fa et al., 2015).
Properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-22-10-4-5-13(23-2)11(8-10)17-14(19)9-12(15(20)21)16-6-3-7-18/h4-5,8,12,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPSURXXOOISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.